REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14].[CH2:15]([Mg]Cl)[CH:16]=[CH2:17]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH2:17][CH:16]=[CH2:15])[CH2:9][N+:10]([O-:12])=[O:11])[C:5]([F:13])=[CH:4][C:3]=1[F:14]
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Name
|
|
Quantity
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250 g
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Type
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reactant
|
Smiles
|
FC1=C(C=C(C(=C1)\C=C\[N+](=O)[O-])F)F
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Name
|
|
Quantity
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800 mL
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Type
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reactant
|
Smiles
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C(C=C)[Mg]Cl
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Name
|
|
Quantity
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490 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
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The solution was stirred at −20° C. for thirty minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added at such a rate as
|
Type
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TEMPERATURE
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Details
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to maintain the internal temperature below −20° C
|
Type
|
CUSTOM
|
Details
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carefully quenched by the addition of 2M HCl (1 L)
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below −5° C
|
Type
|
ADDITION
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Details
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Methyl t-butyl ether (500 mL) was added
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Type
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TEMPERATURE
|
Details
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to warm to >10° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic was washed with H2O (1×500 mL), saturated aqueous NaHCO3 (1×500 mL), and brine (1×500 mL)
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Type
|
CONCENTRATION
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Details
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The organic layer was concentrated to dryness
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Type
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FILTRATION
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Details
|
the crude product was filtered through a 450 g plug of silica gel (
|
Type
|
WASH
|
Details
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eluting with 5% ethyl acetate in hexane at a flow rate of 90 mL/min)
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Type
|
CUSTOM
|
Details
|
the subsequent 2 L were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)C(C[N+](=O)[O-])CC=C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |